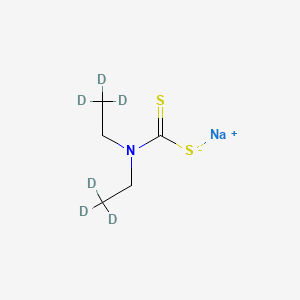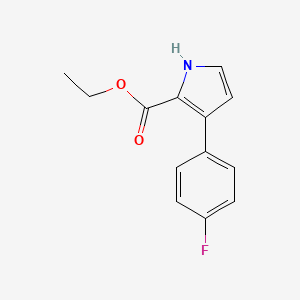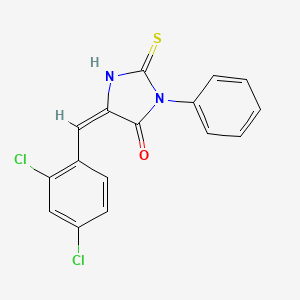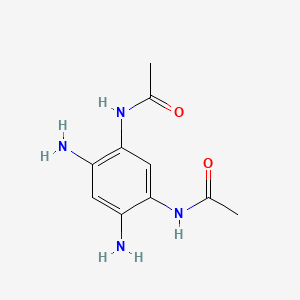
1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “MFCD16995445” is known as 1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole typically involves the reaction of 1-isopropylpyrrole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions
1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents like bromine or iodine in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-isopropyl-2-hydroxypyrrole.
Reduction: Formation of 1-isopropylpyrrole.
Substitution: Formation of various substituted pyrrole derivatives depending on the reagent used.
科学的研究の応用
1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base. The palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and the halide, resulting in the formation of a biaryl or alkenyl product. The molecular targets and pathways involved include the activation of the boronic ester and the halide by the palladium catalyst, followed by transmetalation and reductive elimination steps.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: A similar boronic ester used in cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Another boronic ester with a thiophene ring.
Uniqueness
1-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole is unique due to its pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness allows for selective reactions and the formation of specific products that may not be achievable with other boronic esters. Additionally, the isopropyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
特性
分子式 |
C13H22BNO2 |
|---|---|
分子量 |
235.13 g/mol |
IUPAC名 |
1-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
InChI |
InChI=1S/C13H22BNO2/c1-10(2)15-9-7-8-11(15)14-16-12(3,4)13(5,6)17-14/h7-10H,1-6H3 |
InChIキー |
FLBPEHZSVYGWKP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)
![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)





![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)





